6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methyl group, a nitro group, and an oxo group, along with a cyclopentylpropanoate ester moiety.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular functions
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple receptors . Indole derivatives, for instance, are known to influence a wide range of pathways, including those involved in inflammation, viral replication, cancer cell proliferation, and more . .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate typically involves multi-step organic reactions. The starting materials often include 6-methyl-3-nitropyridine-2,4-dione and 3-cyclopentylpropanoic acid. The esterification reaction is carried out under acidic or basic conditions, using reagents such as sulfuric acid or sodium hydroxide, respectively. The reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclohexylpropanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may influence the compound’s steric and electronic characteristics, potentially enhancing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclopentylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-8-11(13(16(19)20)14(18)15-9)21-12(17)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHOLCYPRUIBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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